![molecular formula C7H6BrN3 B1294027 5-bromo-3-méthyl-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-30-1](/img/structure/B1294027.png)
5-bromo-3-méthyl-1H-pyrazolo[3,4-c]pyridine
Vue d'ensemble
Description
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a bromine atom at the 5-position and a methyl group at the 3-position of the pyrazole ring makes this compound unique
Applications De Recherche Scientifique
Medicinal Chemistry
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine serves as a valuable building block in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity, particularly as kinase inhibitors and other enzyme inhibitors.
Key Findings:
- Antitumor Activity: Compounds derived from this scaffold have demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, derivatives showed IC₅₀ values ranging from 0.04 to 11.4 µM against K-562 leukemia cells .
Biological Studies
The compound is utilized in studying biological pathways, particularly those involved in signal transduction and cellular proliferation. Its ability to interact with specific molecular targets makes it a useful probe in chemical biology.
Mechanism of Action:
As a kinase inhibitor, it binds to the ATP-binding site of kinases, disrupting phosphorylation processes critical for cell growth and proliferation. This mechanism positions it as a candidate for cancer therapy.
Material Science
The unique structure of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine allows its application in designing novel materials with specific properties. The compound can be used to synthesize polymers or composites with enhanced functionalities.
Anticancer Screening
A recent study evaluated various derivatives of pyrazolo[3,4-c]pyridines for their cytotoxic effects against human cancer cell lines. Modifications at specific positions (e.g., 5 and 7) significantly enhanced antiproliferative activity. Notably, compounds with aryl substitutions exhibited notable efficacy against multiple cancer types .
Inhibitory Activity Against Cytochrome P450 Isoforms
Research has also assessed the inhibitory activity of pyrazolo[3,4-c]pyridines against cytochrome P450 isoforms. These studies are crucial for understanding the metabolic pathways affected by these compounds and their potential drug interactions.
Mécanisme D'action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets that recognize these bases, such as certain enzymes and receptors.
Mode of Action
This could involve hydrogen bonding and other non-covalent interactions that lead to changes in the conformation and activity of the target .
Biochemical Pathways
Given its structural similarity to purine bases, it may potentially affect pathways involving these bases, such as nucleic acid synthesis and signal transduction .
Result of Action
Compounds with similar structures have shown inhibitory activity in certain assays , suggesting that this compound may also have inhibitory effects on its targets.
Analyse Biochimique
Biochemical Properties
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has been found to interact with other proteins and enzymes, such as cyclin-dependent kinases and phosphodiesterases, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as MCF-7 and HCT-116, by interfering with the Ras/Erk and PI3K/Akt signaling pathways . Furthermore, 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as TRKs, and inhibits their kinase activity by preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell proliferation and survival. Additionally, 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine include sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 isoforms play a crucial role in the oxidation and conjugation of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, leading to the formation of metabolites that are excreted via the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the concentrations of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . Binding proteins such as albumin can facilitate the transport of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine in the bloodstream, enhancing its bioavailability and distribution to target tissues .
Subcellular Localization
The subcellular localization of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and stability of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, directing it to specific subcellular compartments . These modifications play a crucial role in modulating the compound’s activity and ensuring its proper function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then subjected to further reactions to introduce the methyl group at the 3-position . The reaction conditions often involve the use of protecting groups and specific reagents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the methyl group at the 3-position.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the bromine atom at the 5-position.
1H-pyrazolo[3,4-b]pyridine: The parent compound without any substitutions.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its utility in scientific research.
Activité Biologique
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C7H6BrN3
- Molecular Weight: 216.04 g/mol
- Structural Features: The compound features a pyrazolo ring system with a bromine atom at position 5 and a methyl group at position 3. These substituents play a crucial role in its reactivity and biological interactions.
Biological Activities
Research indicates that 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine exhibits various biological activities:
-
Anticancer Activity
- The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it demonstrated significant inhibitory effects against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively .
- In vitro studies have indicated that derivatives of this compound can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .
- Anti-inflammatory Effects
-
Antimicrobial Properties
- Preliminary studies suggest that 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine may exhibit antimicrobial activity, although specific data on its efficacy against various pathogens is still emerging.
Structure-Activity Relationships (SAR)
The biological activity of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is influenced by its structural characteristics:
Substituent | Position | Effect on Activity |
---|---|---|
Bromine | 5 | Enhances kinase inhibition |
Methyl | 3 | Contributes to overall stability and reactivity |
The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's binding affinity to target enzymes or receptors, which is critical for its anticancer and anti-inflammatory activities.
Synthesis Methods
Various synthetic routes have been developed for the preparation of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine:
- Bromination Reactions: Introduction of the bromine atom at position 5 can be achieved through electrophilic aromatic substitution methods.
- Condensation Reactions: The synthesis often involves the reaction of appropriate pyrazole precursors with halogenated pyridines under controlled conditions to yield the desired product.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study focused on the synthesis and biological evaluation of pyrazolo derivatives found that modifications at various positions led to enhanced selectivity against specific kinases, highlighting the importance of structural optimization in drug design .
- Another research effort demonstrated that derivatives based on the pyrazolo core exhibited potent anti-inflammatory effects in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .
Propriétés
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNRVAWKYSENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649372 | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-30-1 | |
Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929617-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.